Naloxone

Description

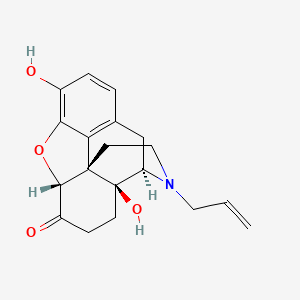

Structure

3D Structure

Properties

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHSEJADLWPNLE-GRGSLBFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

357-08-4 (hydrochloride) | |

| Record name | Naloxone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023349 | |

| Record name | Naloxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Naloxone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, Soluble in chloroform; practically insoluble in petroleum ether, 5.64e+00 g/L | |

| Record name | Naloxone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NALOXONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naloxone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

3-O-allylnaloxone, 10alpha-hydroxynaloxone, 10beta-hydroxynaloxone, 2,2'-binaloxone, For more Impurities (Complete) data for NALOXONE (7 total), please visit the HSDB record page. | |

| Record name | NALOXONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethyl acetate | |

CAS No. |

465-65-6 | |

| Record name | Naloxone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naloxone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naloxone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | naloxone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naloxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naloxone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALOXONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B82AMQ7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NALOXONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naloxone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178 °C, MP: 184 °C (Lewistein), 177-178 °C (Sankyo Co), Crystals from ethanol and ether. Soluble in water, dilute acids, stong alkali; slightly soluble in alcohol; practically insoluble in ether, chloroform. MP: 200-205 °C /Naloxone hydrochloride/, 200 - 205 °C | |

| Record name | Naloxone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NALOXONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naloxone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Molecular Mechanism of Action of Naloxone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Naloxone is a potent, non-selective, and competitive opioid receptor antagonist with the highest affinity for the μ-opioid receptor (MOR).[1][2][3] Its primary clinical application is the rapid reversal of opioid overdose, a function it achieves by displacing opioid agonists from their receptors and blocking their downstream signaling effects.[4][5] At the molecular level, this compound's mechanism is multifaceted, involving competitive binding, stabilization of an inactive receptor conformation, and potential inverse agonism, particularly in states of opioid dependence.[6][7][8] This document provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and signaling pathways.

Core Mechanism: Competitive Antagonism at Opioid Receptors

This compound functions primarily as a competitive antagonist at all three major opioid receptors: μ (mu), δ (delta), and κ (kappa).[2] It binds to these receptors with high affinity but possesses little to no intrinsic activity, meaning it does not activate the receptor to produce a biological response.[2] Instead, it physically blocks opioid agonists like morphine or fentanyl from binding, thereby preventing the initiation of the signaling cascade that leads to analgesia, euphoria, and life-threatening respiratory depression.[4][8][9]

This compound's affinity is highest for the MOR, followed by the DOR and KOR.[1] This preferential binding to the MOR is clinically significant, as the MOR is the primary mediator of both the therapeutic and the dangerous effects of most commonly abused opioids.[5][10] The pharmacologically active isomer is (-)-naloxone.[1]

Quantitative Data: Receptor Binding Affinities

The binding affinity of this compound for opioid receptors is quantified by the inhibitor constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. Lower Ki values indicate higher binding affinity. The data presented below is a synthesis from multiple studies.

| Compound | Receptor | Binding Affinity (Ki) in nM | References |

| This compound | μ-Opioid Receptor (MOR) | 0.5 - 2.3 | [1][6][11] |

| δ-Opioid Receptor (DOR) | 16 - 67.5 | [1] | |

| κ-Opioid Receptor (KOR) | 2.5 - 12 | [1] | |

| (-)-Naloxone | μ-Opioid Receptor (MOR) | 0.559 - 0.93 | [1] |

| δ-Opioid Receptor (DOR) | 17 - 36.5 | [1] | |

| κ-Opioid Receptor (KOR) | 2.3 - 4.91 | [1] |

Note: Ki values can vary between studies and experimental conditions.

Structural and Molecular Interactions

Recent advancements in cryo-electron microscopy have provided unprecedented insight into how this compound interacts with the MOR at an atomic level.[8][12] this compound does not simply block the binding site; it actively stabilizes the receptor in an inactive conformation.[8]

When an opioid agonist binds, it induces a conformational change in the receptor that allows it to couple with and activate its intracellular signaling partner, a heterotrimeric G-protein.[13][14] this compound, upon binding, stalls the MOR and its associated G-protein in an early, "latent" state.[8][12] In this configuration, the G-protein is bound but remains inactive, effectively jamming the signaling machinery and preventing the switch from flipping to an active state.[8][12] This structural insight explains the rapid and effective reversal of opioid effects observed clinically.

Caption: this compound competitively displaces agonists and stabilizes the MOR in an inactive state.

Modulation of Intracellular Signaling Pathways

Opioid receptors are G-protein-coupled receptors (GPCRs) that primarily signal through the Gi/o family of G-proteins.[13] this compound's antagonism prevents the downstream consequences of this signaling.

G-Protein Signaling and cAMP Pathway

Agonist activation of the MOR leads to the inhibition of the enzyme adenylyl cyclase by the Gαi subunit.[15] This action decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[15] The reduction in cAMP has widespread effects on neuronal excitability. This compound, by preventing G-protein activation, blocks this inhibition, causing cAMP levels to return to baseline or, in some cases, to "overshoot" baseline levels upon withdrawal in opioid-dependent states.[15][16][17]

Caption: this compound blocks agonist-induced inhibition of adenylyl cyclase, restoring cAMP levels.

Inverse Agonism

In addition to being a competitive antagonist, this compound can act as an inverse agonist.[4][6][7] GPCRs can exhibit a low level of basal, agonist-independent signaling.[18] While a neutral antagonist simply blocks agonists, an inverse agonist binds to the receptor and reduces this basal activity.[19]

This compound's inverse agonistic properties become particularly evident in individuals with opioid dependence.[7][18] Chronic opioid use leads to an upregulation of the cAMP pathway and an increase in the number of active-state receptors as a compensatory mechanism.[7][16] When this compound is administered, it forces these overexpressed active receptors into an inactive state, causing an abrupt and significant drop in signaling below the original baseline.[7][18] This molecular event is thought to be a primary cause of the precipitated withdrawal symptoms seen clinically.[18][19]

β-Arrestin Pathway

Beyond G-protein signaling, agonist binding to the MOR also promotes the phosphorylation of the receptor, which leads to the recruitment of a protein called β-arrestin 2.[20][21] The β-arrestin pathway is involved in receptor desensitization (turning the signal off), internalization (removing the receptor from the cell surface), and can also initiate its own distinct signaling cascades.[14][20][21] Some evidence suggests that the β-arrestin pathway may contribute to certain opioid side effects, such as respiratory depression and constipation.[13] As a competitive antagonist, this compound prevents the agonist-induced receptor phosphorylation and subsequent β-arrestin 2 recruitment, thereby blocking all downstream consequences of this pathway.[21][22]

Caption: this compound prevents agonist-induced receptor phosphorylation and β-arrestin recruitment.

Key Experimental Protocols

The characterization of this compound's molecular mechanism relies on several key in vitro assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors. It measures how effectively this compound competes with a radiolabeled ligand (an opioid with a radioactive tag) for binding to the receptor.

Methodology:

-

Membrane Preparation: Cells expressing the opioid receptor of interest (e.g., MOR) are cultured, harvested, and homogenized to isolate cell membranes containing the receptors.

-

Assay Setup: A fixed concentration of a radiolabeled opioid antagonist (e.g., [³H]-naloxone or [³H]-diprenorphine) is incubated with the receptor-containing membranes.[23]

-

Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture.[23]

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.[23]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Caption: Workflow for a radioligand competition binding assay to determine this compound's Ki.

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the extent of G-protein activation. It is used to determine whether a compound is an agonist, antagonist, or inverse agonist.[24]

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes rich in the target GPCR are prepared.[25]

-

Assay Setup: Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state) and the non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS.[25][26]

-

Ligand Addition:

-

To measure antagonism: A fixed concentration of an opioid agonist (e.g., DAMGO) is added along with varying concentrations of this compound.[27]

-

To measure inverse agonism: Varying concentrations of this compound are added alone.

-

-

Incubation: The reaction is incubated, typically at 30°C. Agonist binding causes the G-protein to release GDP and bind [³⁵S]GTPγS.[25]

-

Termination & Filtration: The reaction is stopped by rapid filtration, separating the membranes (with bound [³⁵S]GTPγS) from the solution.[25]

-

Detection: The amount of [³⁵S]GTPγS bound to the Gα subunit on the filter is quantified by scintillation counting.[24]

-

Data Analysis: this compound's ability to inhibit agonist-stimulated [³⁵S]GTPγS binding demonstrates its antagonist activity. A reduction in basal [³⁵S]GTPγS binding indicates inverse agonist activity.

Caption: Workflow for a [³⁵S]GTPγS binding assay to assess this compound's functional activity.

cAMP Accumulation Assay

This cell-based functional assay directly measures the downstream effect of Gi-protein signaling.

Methodology:

-

Cell Culture: Whole cells engineered to express the MOR are used.[16]

-

Adenylyl Cyclase Stimulation: The cells are first treated with a compound like forskolin, which directly stimulates adenylyl cyclase, leading to a high level of cAMP production.[28]

-

Ligand Treatment:

-

Incubation: Cells are incubated to allow for changes in cAMP levels.

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay format (e.g., HTRF or ELISA).[16]

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP concentration confirms its antagonism at the level of the adenylyl cyclase pathway.

Caption: Workflow for a cAMP accumulation assay to measure this compound's effect on signaling.

Conclusion

The molecular mechanism of action of this compound is a well-defined example of competitive antagonism, refined by modern structural and functional insights. It acts by binding with high affinity to opioid receptors, primarily the MOR, physically displacing agonists and stabilizing the receptor in a functionally silent, latent conformation.[6][8] This action blocks the canonical Gi-protein signaling pathway, preventing the inhibition of adenylyl cyclase, and also halts β-arrestin recruitment.[15][21] In opioid-dependent systems, this compound's potent inverse agonist activity contributes to the precipitation of withdrawal by suppressing the upregulated basal signaling of the receptor.[7][18] Together, these molecular actions account for its rapid, potent, and life-saving ability to reverse opioid overdose.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 3. Chemical Properties and Mechanism of Action for this compound Molecule [edinformatics.com]

- 4. Opioid antagonist - Wikipedia [en.wikipedia.org]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Further evidence that this compound acts as an inverse opiate agonist: implications for drug dependence and withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How this compound Blocks Opioids at the Molecular Level | The Scientist [the-scientist.com]

- 9. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Intranasal this compound rapidly occupies brain mu-opioid receptors in human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 12. How does Narcan work? [dornsife.usc.edu]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PathWhiz [pathbank.org]

- 16. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inverse agonists and neutral antagonists at mu opioid receptor (MOR): possible role of basal receptor signaling in narcotic dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Relative Potency of Inverse Opioid Agonists and a Neutral Opioid Antagonist in Precipitated Withdrawal and Antagonism of Analgesia and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Arresting the Development of Addiction: The Role of β-Arrestin 2 in Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 21. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. β-Arrestin-Dependent μ-Opioid Receptor-Activated Extracellular Signal-Regulated Kinases (ERKs) Translocate to Nucleus in Contrast to G Protein-Dependent ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 25. benchchem.com [benchchem.com]

- 26. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Naloxone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of naloxone hydrochloride, a critical medication in the management of opioid overdose. It includes detailed experimental protocols, quantitative data, and visualizations of key chemical and biological pathways.

Discovery and Historical Context

This compound was first synthesized in 1961 by Dr. Jack Fishman and Mozes J. Lewenstein.[1][2] The discovery was the result of research aimed at creating an opioid antagonist with minimal to no agonistic effects, a significant improvement over its predecessor, nalorphine, which had undesirable side effects.[2] While patented in 1961, this compound hydrochloride did not receive FDA approval for the treatment of opioid overdose until 1971.[1][2][3][4] Initially, its use was primarily confined to hospital settings for reversing the effects of opioids used in anesthesia.[1][2] It wasn't until decades later that its pivotal role in public health as a life-saving intervention for opioid overdose was fully realized, leading to wider distribution and accessibility.[1]

Chemical Synthesis of this compound Hydrochloride

This compound, chemically known as N-allylnoroxymorphone, is a synthetic derivative of oxymorphone.[4] The most common and industrially significant synthesis routes start from thebaine, an alkaloid extracted from the poppy straw of Papaver somniferum or Papaver bracteatum.[5][6][7] The general synthetic strategy involves the conversion of thebaine to oxymorphone, followed by N-demethylation to noroxymorphone, and subsequent N-allylation to yield this compound.[7][8]

A representative synthesis workflow is outlined below.

The efficiency of the synthesis can vary depending on the specific reagents and conditions used. The following table summarizes representative yields for key steps in the synthesis process.

| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |

| Oxidation/Reduction | Thebaine | Oxycodone | ~80% | [7] |

| O-Demethylation | Oxycodone | Oxymorphone | ~55% | [7] |

| N-Allylation | Noroxymorphone | This compound | ~82% | [7] |

| Salt Formation | This compound Free Base | This compound HCl | ~92% | [9] |

Note: Yields are highly dependent on the specific patented process and purification methods employed.

This protocol is a representative example based on established chemical transformations described in the patent literature.[9][10]

Step 1: Oxidation and Reduction of Thebaine to 14-Hydroxycodeinone derivative

-

Dissolve thebaine (1 equivalent) in formic acid.

-

Cool the solution to 20-30°C.

-

Slowly add an oxidizing agent, such as m-chloroperoxybenzoic acid or hydrogen peroxide, while maintaining the temperature.

-

Allow the reaction to proceed for 3-4 hours until completion (monitored by TLC/HPLC).

-

Purge the reaction vessel with an inert gas (e.g., nitrogen).

-

Add a palladium on carbon (Pd/C) catalyst.

-

Introduce hydrogen gas and conduct catalytic hydrogenation at 30-45°C for 8-10 hours.

-

Filter the catalyst and adjust the filtrate pH to 8-9 with a base (e.g., NaOH) to precipitate the product.

-

Collect the solid by filtration and dry under a vacuum to yield the intermediate compound.

Step 2: N-Demethylation and Hydrolysis to Noroxymorphone

-

The intermediate from Step 1 is dissolved in a suitable solvent (e.g., toluene).

-

Add a demethylating agent, such as 1-chloroethyl chloroformate, and a base like sodium bicarbonate.

-

Heat the mixture to 75-100°C for 20-40 hours.

-

Evaporate the solvent to dryness.

-

Add hydrochloric acid (e.g., 10% HCl) and reflux for 2-6 hours to achieve hydrolysis.

-

This step yields noroxymorphone, a key intermediate.

Step 3: N-Allylation to this compound Free Base

-

Dissolve noroxymorphone (1 equivalent) in a solvent such as methanol.

-

Add a base (e.g., sodium carbonate) and an allylating agent like allyl bromide or allyl iodide (e.g., 1.2 equivalents).

-

Heat the mixture to reflux (around 60°C) for 3 hours.

-

After the reaction is complete, cool the mixture and filter any solids.

-

Concentrate the filtrate to obtain crude this compound free base.

Step 4: Formation of this compound Hydrochloride

-

Dissolve the crude this compound free base from Step 3 in ethanol at an elevated temperature (e.g., 80°C).

-

Cool the solution in an ice-water bath.

-

Slowly add a stoichiometric amount of hydrochloric acid (e.g., a 1:1.15 molar ratio of this compound to HCl) with stirring.

-

Continue cooling until precipitation is complete.

-

Collect the this compound hydrochloride dihydrate crystals by vacuum filtration.

-

Wash the crystals with cold ethanol and dry under forced air at room temperature.[9]

Mechanism of Action and Signaling Pathway

This compound is a non-selective, competitive opioid receptor antagonist.[4] Its primary therapeutic effect is mediated through its high binding affinity for the μ-opioid receptor (MOR), which is also the primary target for opioid agonists like morphine and fentanyl.[4][11][12]

In the presence of an opioid agonist, the G-protein coupled μ-opioid receptor is activated. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. This signaling cascade results in the analgesic and euphoric effects of opioids, but also in life-threatening respiratory depression during an overdose.

This compound functions by competitively binding to the μ-opioid receptor, displacing the agonist and reversing its effects.[11][12] By binding to the receptor, this compound locks it in an inactive conformation, preventing the downstream signaling that causes respiratory depression.[11]

This compound's efficacy is due to its rapid onset and strong binding affinity, allowing it to quickly displace opioids from their receptors and restore normal respiratory function.[1] It is important to note that this compound has a shorter duration of action (30-90 minutes) than many opioids, which may necessitate repeated doses to prevent the recurrence of overdose symptoms.[4]

References

- 1. remedyallianceftp.org [remedyallianceftp.org]

- 2. This compound as a technology of solidarity: history of opioid overdose prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound facts and formulations | Mass.gov [mass.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. US9108974B2 - Process for preparing oxymorphone, naltrexone, and buprenorphine - Google Patents [patents.google.com]

- 6. PROCESS FOR PREPARING OXYMORPHONE, NALTREXONE, AND BUPRENORPHINE - Patent 2332410 [data.epo.org]

- 7. researchgate.net [researchgate.net]

- 8. EP3252055A1 - Process for obtaining 3,14-diacetyloxymorphone from oripavine - Google Patents [patents.google.com]

- 9. CN104230945A - Synthetic method of this compound hydrochloride - Google Patents [patents.google.com]

- 10. CN104230945B - The synthetic method of this compound hydrochloride - Google Patents [patents.google.com]

- 11. How does Narcan work? [dornsife.usc.edu]

- 12. This compound | C19H21NO4 | CID 5284596 - PubChem [pubchem.ncbi.nlm.nih.gov]

naloxone pharmacokinetics in rodent models

Naloxone in Rodent Models: A Technical Guide to Pharmacokinetic Profiles

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a non-selective, competitive opioid receptor antagonist with a high affinity for the μ-opioid receptor.[1][2] It is a critical life-saving medication for reversing opioid overdose. Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical rodent models is fundamental for the development of new formulations and delivery systems. This guide provides an in-depth summary of this compound's pharmacokinetics in rats and mice, detailing experimental protocols, summarizing quantitative data, and visualizing key pathways to support drug development efforts.

Pharmacokinetics of this compound in Rodent Models

The pharmacokinetic properties of this compound are characterized by rapid absorption and distribution, followed by a swift elimination phase. Its lipophilic nature facilitates rapid penetration into the brain, which is essential for its antagonist effects.[3] However, its short half-life often necessitates repeated dosing or the development of long-acting formulations.[4]

Absorption

This compound is administered through various routes in rodent studies, including intravenous (IV), subcutaneous (SC), intramuscular (IM), and intranasal (IN), each resulting in a distinct absorption profile.

Distribution

Following administration, this compound distributes rapidly throughout the body. A key aspect of its efficacy is its ability to cross the blood-brain barrier (BBB). Studies in rats have shown that this compound quickly penetrates the brain, with brain-to-serum concentration ratios ranging from 2.7 to 4.6.[5] The concentration of this compound in the brain then declines in parallel with serum concentrations.[5] The apparent elimination half-life from the rat brain is approximately 15.1 minutes.[6]

Metabolism

The liver is the primary site of this compound metabolism.[2] The main metabolic pathway is glucuronidation, where UDP-glucuronyl transferase enzymes conjugate this compound, primarily at the 3-hydroxyl position, to form this compound-3-glucuronide (N3G).[7][8] This metabolite is pharmacologically inactive.[9] In vitro studies using rat liver microsomes have confirmed this pathway, showing a higher rate of glucuronidation for this compound compared to morphine.[7]

Excretion

This compound and its metabolites are primarily excreted through the urine.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound in rats and mice across different routes of administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose | Cmax (ng/mL) | Tmax (min) | Half-life (t½) (min) | Reference(s) |

| Intravenous (IV) | 5 mg/kg | 1450 ± 100 | 5 | 30-40 | [5] |

| Intramuscular (IM) | 10 mg/kg | ~150 | ~10 | ~40 | [4] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Route of Administration | Dose | Cmax (ng/mL) | Tmax (min) | Half-life (t½) (min) | Reference(s) |

| Subcutaneous (SC) | 8 mg/kg | Not Reported | Not Reported | Not Reported | [10] |

| Subcutaneous (SC) | 0.1-10 mg/kg | Not Reported | Not Reported | Not Reported | [11] |

Note: Data for Cmax, Tmax, and half-life in mice are not consistently reported in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are generalized protocols based on common practices found in the literature.

Animal Models

-

Species: Sprague-Dawley or Wistar rats; C57BL/6 or BALB/c mice are commonly used.[11]

-

Sex: Typically male rats are used.[5]

-

Housing: Animals are housed in controlled environments with standard light/dark cycles and ad libitum access to food and water.

Drug Administration

-

Formulation: this compound hydrochloride is typically dissolved in sterile 0.9% saline.[10]

-

Intravenous (IV): Administered as a bolus injection, often into the tail vein.

-

Subcutaneous (SC): Injected into the dorsal neck region.[10]

-

Intramuscular (IM): Administered into the thigh muscle.

-

Intranasal (IN): Applied into the nostrils using a micropipette or a specialized atomizer.

Sample Collection and Processing

-

Blood Sampling: Blood is collected at predetermined time points via methods such as tail vein sampling, saphenous vein sampling, or terminal cardiac puncture. Samples are typically collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Brain Tissue: For distribution studies, animals are euthanized, and brains are rapidly harvested, weighed, and homogenized for analysis.[5]

Bioanalytical Method: LC-MS/MS

A common and sensitive method for quantifying this compound and its metabolites is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[12][13]

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with acetonitrile.[12]

-

Chromatography: Reversed-phase chromatography is used to separate this compound and its metabolites from endogenous plasma components.[12]

-

Detection: Analytes are detected using electrospray ionization in positive ion multiple reaction monitoring (MRM) mode.[12]

-

Validation: The method is validated for linearity, precision, accuracy, and stability.[12]

Visualizations: Pathways and Workflows

Signaling Pathway: this compound's Antagonism at the μ-Opioid Receptor

This compound functions as a competitive antagonist at opioid receptors.[14] It binds to the receptor with high affinity, displacing opioid agonists like morphine or fentanyl, but it does not activate the receptor.[15][16] This action blocks the downstream signaling cascade that leads to opioid effects, such as respiratory depression.

Experimental Workflow: Rodent Pharmacokinetic Study

A typical pharmacokinetic study in rodents follows a standardized workflow from animal preparation to data analysis and interpretation.

Conclusion

This compound exhibits a pharmacokinetic profile in rodent models characterized by rapid distribution, particularly into the brain, and fast elimination primarily through hepatic glucuronidation. This short duration of action is a key consideration for therapeutic applications and drives the ongoing research into novel, long-acting formulations. The data and protocols summarized in this guide provide a foundational resource for scientists and researchers in the field of opioid antagonist development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of this compound in rats and in man: basis for its potency and short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Blood-brain barrier transport of this compound does not involve P-glycoprotein-mediated efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucuronidation in vitro and in vivo. Comparison of intestinal and hepatic conjugation of morphine, this compound, and buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic interaction between morphine and this compound in human liver. A common pathway of glucuronidation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound-3-glucuronide and N-methylthis compound on the motility of the isolated rat colon after morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Slow-sustained delivery of this compound reduces typical this compound-induced precipitated opioid withdrawal effects in male morphine-dependent mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systemic administration of this compound produces analgesia in BALB/c mice in the formalin pain test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of a sensitive LC/MS/MS method for the simultaneous determination of this compound and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative determination of buprenorphine, this compound and their metabolites in rat plasma using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 15. Opioid antagonist - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

Naloxone's Binding Affinity for Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of naloxone's binding affinity for the mu (µ), kappa (κ), and delta (δ) opioid receptors. This compound is a non-selective and competitive opioid receptor antagonist, with its primary clinical application being the reversal of opioid overdose.[1] Understanding its interaction with the different opioid receptor subtypes is crucial for research into novel analgesics, addiction therapies, and the fundamental mechanisms of opioid pharmacology.

Core Concepts: Opioid Receptors and this compound Interaction

Opioid receptors are a class of G-protein coupled receptors (GPCRs) that are the primary targets for both endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opioid drugs (e.g., morphine, fentanyl).[2] There are three main classical opioid receptor types: mu (µ), kappa (κ), and delta (δ). Activation of these receptors, primarily through the G-protein signaling pathway, leads to various physiological effects, including analgesia, euphoria, respiratory depression, and sedation.[3][4]

This compound functions by competing with opioid agonists for the same binding sites on these receptors. Due to its antagonist nature, this compound does not activate the receptor's signaling cascade. Instead, it blocks the receptor, preventing agonists from binding and eliciting their effects.[1] Its rapid displacement of agonists from opioid receptors makes it a life-saving intervention in cases of overdose.

Quantitative Analysis of this compound's Binding Affinity

The binding affinity of this compound for each opioid receptor subtype is typically quantified using the inhibition constant (Ki). The Ki value represents the concentration of a ligand (in this case, this compound) that will occupy 50% of the receptors in the presence of a competing radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities of this compound for the mu, kappa, and delta opioid receptors as reported in various studies. It is important to note that experimental values can vary between studies due to differences in experimental conditions, tissue preparations, and radioligands used.[5]

| Receptor Subtype | This compound Binding Affinity (Ki) [nM] | References |

| Mu (µ) | 0.43 - 2.3 | [6][7][8] |

| Kappa (κ) | 0.13 - 16 | [8][9] |

| Delta (δ) | 17 - 95 | [1][9] |

Note: The pharmacologically active isomer of this compound is (-)-naloxone, which has a higher affinity for the µ-opioid receptor than the (+)-naloxone isomer.[1]

Experimental Protocol: Radioligand Binding Assay for Determining this compound's Ki

The binding affinity of this compound is commonly determined using a competitive radioligand binding assay. This technique measures the ability of unlabeled this compound to displace a radiolabeled ligand that has a known high affinity and selectivity for a specific opioid receptor subtype.

Materials:

-

Membrane Preparation: Homogenates of cells (e.g., CHO or HEK 293 cells) recombinantly expressing a specific human opioid receptor subtype (µ, κ, or δ), or brain tissue from animal models (e.g., rat brain).[10][11]

-

Radioligand: A high-affinity radiolabeled opioid ligand. Common choices include:

-

Unlabeled Ligand: this compound hydrochloride.

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4).[12]

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM this compound or the unlabeled version of the radioligand) to determine the amount of non-specific binding of the radioligand to the membranes and filters.[12]

-

Filtration Apparatus: A cell harvester to rapidly separate the receptor-bound radioligand from the unbound radioligand by filtration through glass fiber filters.[12]

-

Scintillation Counter: To measure the radioactivity retained on the filters.[12]

Methodology:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. The radioligand is diluted to a final concentration typically near its Kd value (the concentration at which 50% of the receptors are occupied by the radioligand).[12]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[12]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[12]

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.[12]

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Signaling Pathways of Opioid Receptors

Upon agonist binding, opioid receptors initiate intracellular signaling cascades. The classical and most prominent pathway involves the coupling to inhibitory G-proteins (Gi/Go).[15] This leads to the dissociation of the Gα and Gβγ subunits, which then modulate various downstream effectors.[4]

G-protein Signaling Cascade:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization of the neuron and a decrease in excitability, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[4][15]

-

Activation of MAPK Pathway: Opioid receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating a variety of cellular processes, including gene expression and cell proliferation.[3]

β-Arrestin Pathway:

In addition to G-protein signaling, opioid receptors can also signal through the β-arrestin pathway.[2] Following agonist-induced phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[15] This can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades.[3] The β-arrestin pathway has been implicated in some of the adverse effects of opioids, such as tolerance and respiratory depression.[2][16]

Visualizations

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 7. Higher this compound dosing in a quantitative systems pharmacology model that predicts this compound-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and this compound at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

Naloxone: A Non-Selective Opioid Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxone is a cornerstone in the management of opioid overdose and a critical tool in opioid research. Its efficacy stems from its action as a non-selective, competitive antagonist at opioid receptors. This technical guide provides an in-depth exploration of the pharmacology of this compound, focusing on its interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors. We present a comprehensive summary of its binding affinities and functional antagonist potencies, detailed methodologies for key in vitro and in vivo experimental assays, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

This compound is a synthetic derivative of oxymorphone that exhibits high affinity for opioid receptors in the central nervous system (CNS) but lacks intrinsic agonist activity[1][2]. Its primary clinical application is the rapid reversal of respiratory depression and other life-threatening effects of opioid overdose[3]. The mechanism underlying this therapeutic effect is the competitive displacement of opioid agonists from their binding sites on µ, δ, and κ opioid receptors[1][4]. While its affinity is highest for the µ-opioid receptor (MOR), it also effectively antagonizes the delta (DOR) and kappa (KOR) opioid receptors, classifying it as a non-selective opioid receptor antagonist[5]. This non-selectivity is a key feature of its broad efficacy against a wide range of opioid compounds.

Pharmacology of this compound

Mechanism of Action

This compound functions as a pure competitive antagonist at opioid receptors[1][4]. This means that it binds to the same site on the receptor as endogenous and exogenous opioids but fails to induce the conformational change necessary for receptor activation and downstream signaling. By occupying the receptor's binding pocket, this compound prevents opioid agonists from binding and initiating the intracellular signaling cascade that leads to their pharmacological effects, including analgesia, euphoria, and respiratory depression[6]. The antagonism is surmountable, meaning that its effects can be overcome by increasing the concentration of the agonist. The duration of action of this compound is typically 30 to 90 minutes, which is often shorter than that of the opioid it is antagonizing, sometimes necessitating repeated doses[7].

Receptor Binding Affinity

The affinity of this compound for the three major opioid receptor subtypes has been extensively characterized through radioligand binding assays. These studies consistently demonstrate that this compound has the highest affinity for the µ-opioid receptor, followed by the κ- and δ-opioid receptors.

Table 1: this compound Binding Affinity (Ki) at Opioid Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |

| Mu (µ) | [³H]-Naloxone | Rat Brain | 1.6 | [7] |

| [³H]-DAMGO | Human MOR-CHO cells | 1.518 | [1] | |

| [³H]-Diprenorphine | MOR Membranes | ~1-5 | [8] | |

| [³H]-Naloxone | HEK293-µOR cells | ~5 | [9] | |

| Delta (δ) | [³H]-Naloxone | Frog Spinal Cord | 95 | [4] |

| [³H]-Diprenorphine | DOR Membranes | ~10-30 | [8] | |

| NAI-A594 | DOR | 70 | [10] | |

| Kappa (κ) | [³H]-Naloxone | Frog Spinal Cord | 16 | [4] |

| [³H]-Diprenorphine | KOR Membranes | ~5-15 | [8] | |

| [³H]-U-69,593 | KOR | ~10-20 | [11] |

Note: Kᵢ values can vary depending on the radioligand, tissue preparation, and experimental conditions used.

Functional Antagonism

Functional assays measure the ability of this compound to inhibit the signaling initiated by an opioid agonist. These assays provide a more physiologically relevant measure of its antagonist potency. Common functional assays include GTPγS binding assays, which measure G-protein activation, and cAMP inhibition assays, which assess the downstream effect on adenylyl cyclase activity. The potency of a competitive antagonist is often expressed as an IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response) or a pA₂ value (the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response).

Table 2: Functional Antagonist Potency of this compound

| Assay Type | Agonist | Receptor | Cell Line/Tissue | Antagonist Potency (IC₅₀ or pA₂) | Reference(s) |

| GTPγS Binding | DAMGO | Mu (µ) | MOR Membranes | Kᵢ ~1-5 nM | [8] |

| DPDPE | Delta (δ) | DOR Membranes | Kᵢ ~10-30 nM | [8] | |

| U-50,488H | Kappa (κ) | KOR Membranes | Kᵢ ~5-15 nM | [8] | |

| cAMP Inhibition | Fentanyl | Mu (µ) | CHO-hMOR cells | IC₅₀ = 4.85 nM | [12] |

| Acrylfentanyl | Mu (µ) | CHO-hMOR cells | IC₅₀ = 1.09 x 10⁻⁸ M | [12] | |

| DAMGO | Mu (µ) | HEK293-µOR cells | IC₅₀ ~ 9.32 nM | [13] | |

| In Vivo Tail-Flick | Morphine | Mu (µ) | Rat | Intrathecal IC₅₀ = 2.1-5.4 µg | [14] |

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling and this compound Antagonism

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Agonist binding leads to the dissociation of the G-protein subunits, resulting in the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) production, activation of inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels. This compound, by competitively binding to the receptor, prevents these downstream signaling events.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Kᵢ) of a compound for a specific receptor. In the context of this compound, a radiolabeled ligand (e.g., [³H]-naloxone or a specific agonist/antagonist) is incubated with a preparation of cells or tissues expressing the opioid receptor of interest in the presence of varying concentrations of unlabeled this compound.

Experimental Workflow: GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor stimulation. An opioid agonist is used to stimulate the receptor, and the ability of this compound to inhibit this stimulation is quantified.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Kᵢ) of this compound for opioid receptors using a competitive binding assay with a radiolabeled ligand.

-

Materials:

-

Cell membranes or tissue homogenates expressing the opioid receptor of interest.

-

Radioligand (e.g., [³H]-naloxone, [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U-69,593 for KOR).

-

Unlabeled this compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of unlabeled this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Unlabeled this compound at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of a non-radiolabeled opioid for non-specific binding determination (e.g., 10 µM this compound).

-

Radioligand at a concentration near its Kₔ value.

-

Membrane preparation (typically 50-200 µg of protein per well).

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This protocol outlines a method to determine the functional antagonist potency (IC₅₀) of this compound by measuring its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest and associated G-proteins.

-

Opioid agonist (e.g., DAMGO for MOR).

-

Unlabeled this compound hydrochloride.

-

[³⁵S]GTPγS.

-

GDP (Guanosine diphosphate).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

This compound at various concentrations.

-

Membrane preparation.

-

GDP (typically 10-30 µM).

-

-

Pre-incubate the plate for 15-30 minutes at 30°C.

-

Add the opioid agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Initiate the reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).

-

Incubate for 60 minutes at 30°C with gentle shaking.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the radioactivity as described for the radioligand binding assay.

-

Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of this compound to determine the IC₅₀.

-

cAMP Inhibition Assay

This protocol describes how to measure the ability of this compound to reverse agonist-induced inhibition of adenylyl cyclase activity.

-

Materials:

-

Whole cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

-

Opioid agonist.

-

Unlabeled this compound hydrochloride.

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Plate cells in a 96-well or 384-well plate and grow to confluence.

-

On the day of the assay, replace the culture medium with assay buffer.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Add the opioid agonist at its EC₈₀ concentration, along with forskolin (to stimulate cAMP production) and IBMX (to prevent cAMP degradation).

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

Plot the cAMP levels against the log concentration of this compound to determine its IC₅₀ for reversing the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

-

In Vivo Tail-Flick Test

The tail-flick test is a common in vivo assay to assess the antinociceptive effects of opioids and the antagonist activity of compounds like this compound.

-

Materials:

-

Rodents (typically rats or mice).

-

Tail-flick apparatus (radiant heat source).

-

Opioid agonist (e.g., morphine).

-

This compound hydrochloride.

-

Appropriate vehicles for drug administration.

-

-

Procedure:

-

Determine the baseline tail-flick latency for each animal by applying a radiant heat source to the tail and measuring the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.

-

Administer this compound (or vehicle) via the desired route (e.g., subcutaneous, intraperitoneal).

-

After a specified pre-treatment time, administer the opioid agonist.

-

At various time points after agonist administration, measure the tail-flick latency.

-

The antinociceptive effect is typically expressed as the maximum possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

To determine the antagonist potency of this compound, different doses of this compound can be administered prior to a fixed dose of the agonist, and the dose of this compound that reduces the agonist's effect by 50% (ED₅₀) can be calculated. Alternatively, a Schild analysis can be performed by generating agonist dose-response curves in the presence of different fixed doses of this compound to determine the pA₂ value[5][15].

-

Conclusion

This compound's profile as a non-selective, competitive opioid receptor antagonist is well-established through extensive in vitro and in vivo research. Its high affinity for the µ-opioid receptor, coupled with its ability to antagonize δ- and κ-opioid receptors, underpins its broad efficacy in reversing the effects of a wide array of opioid agonists. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel opioid receptor modulators. The quantitative data and pathway visualizations presented serve as a valuable reference for researchers in the field, facilitating a deeper understanding of the molecular pharmacology of this essential medicine.

References

- 1. zenodo.org [zenodo.org]

- 2. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 3. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new method for determination of in vivo pA2 using infusions of this compound to steady-state blood concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Receptor selectivity of icv morphine in the rat cold water tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Higher this compound dosing in a quantitative systems pharmacology model that predicts this compound-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Visualizing endogenous opioid receptors in living neurons using ligand-directed chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and this compound at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Frontiers | Dynamic recognition of this compound, morphine and endomorphin1 in the same pocket of µ-opioid receptors [frontiersin.org]

- 14. Dose-dependent antagonism of spinal opioid receptor agonists by this compound and naltrindole: additional evidence for delta-opioid receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo pharmacological resultant analysis reveals noncompetitive interactions between opioid antagonists in the rat tail-withdrawal assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Naloxone for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naloxone, a potent and specific opioid antagonist, is a critical tool in both clinical settings for the reversal of opioid overdose and in laboratory environments for the study of the opioid system. A thorough understanding of its physicochemical properties is paramount for researchers to ensure accurate experimental design, valid data interpretation, and proper handling and storage of this compound. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of its mechanism of action and common experimental workflows.

Physicochemical Properties of this compound

The following tables summarize the key physicochemical properties of this compound and its commonly used salt form, this compound hydrochloride dihydrate. These values are essential for preparing solutions of known concentrations, predicting its behavior in biological systems, and developing analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₁NO₄ | [1] |

| Molecular Weight | 327.37 g/mol | [1] |

| Melting Point | 177-178 °C, 184 °C | [2] |

| pKa | 7.94 | [3] |

| LogP (Octanol/Water) | 2.09 | [2] |

| Aqueous Solubility | Freely soluble in water (as hydrochloride salt) | [4] |

| Appearance | White to off-white crystalline powder | [5] |

Table 2: Physicochemical Properties of this compound Hydrochloride Dihydrate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₁NO₄ · HCl · 2H₂O | [6] |

| Molecular Weight | 399.87 g/mol | |

| Melting Point | 200-205 °C | [7] |

| Aqueous Solubility | 50 mg/mL | [1][7] |

| Appearance | White or almost white, hygroscopic, crystalline powder | [5] |

| Storage Temperature | 2-8 °C |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug development and research. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

This protocol is based on the guidelines from the United States Pharmacopeia (USP) for determining the melting range of a substance.[5][8]

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

-

This compound powder

-

Melting point apparatus (e.g., DigiMelt)

-

Capillary tubes (closed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, gently grind the crystals to a fine powder using a mortar and pestle to ensure uniform packing.[9]

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered this compound until a small amount of sample enters the tube. Invert the tube and tap the closed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: If the approximate melting point is known, set the apparatus to heat rapidly to a temperature about 10-15°C below the expected melting point. Then, adjust the heating rate to 1-2°C per minute to ensure thermal equilibrium.[9][10] If the melting point is unknown, a preliminary rapid heating run (10-20°C/min) can be performed to determine an approximate range, followed by a slower, more accurate measurement with a fresh sample.[10]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Calibration: Periodically calibrate the melting point apparatus using certified reference standards with known melting points.[5]

pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a common and accurate method.[11]

Objective: To determine the pKa of this compound, which indicates the pH at which the molecule is 50% ionized.

Materials:

-

This compound

-

Calibrated pH meter with an electrode

-

Automatic titrator or burette

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (degassed)

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration. A co-solvent may be used if solubility is an issue, but the pKa value will be for that specific solvent system.

-

Titration Setup: Place the this compound solution in a beaker with a magnetic stir bar and begin stirring gently. Immerse the calibrated pH electrode in the solution.

-

Acidification: If titrating the basic amine group, add a known excess of standardized HCl to fully protonate the this compound.

-

Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at the half-equivalence point (the point where half of the added acid has been neutralized).

-

Calculation: The pKa can also be calculated using the Henderson-Hasselbalch equation at various points along the titration curve.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol follows the principles of the OECD Guideline 105 for determining water solubility.[12]

Objective: To determine the saturation concentration of this compound in water at a specific temperature.

Materials:

-

This compound

-

Deionized water

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

Vials with screw caps

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a vial. Ensure there is undissolved solid present.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the samples to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant, taking care not to disturb the solid pellet. Immediately filter the supernatant through a syringe filter to remove any remaining particulate matter.

-